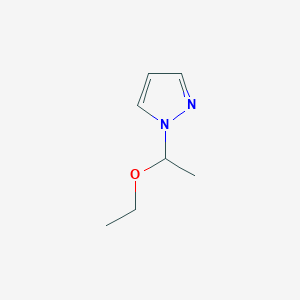

1-(1-Ethoxyethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of functional molecules. nih.govnih.gov Regarded as a "privileged scaffold," its structural framework is prevalent in a multitude of compounds with significant applications in medicinal chemistry, drug discovery, and materials science. nih.govresearchgate.netrsc.org The versatility of the pyrazole ring allows for diverse biological activities, making it a key component in therapeutic agents designed to treat a wide range of conditions, including inflammation, cancer, and neurological disorders. researchgate.netijrpr.comnih.gov

In organic synthesis, pyrazole derivatives are not only end targets but also crucial building blocks for constructing more complex heterocyclic systems. scirp.orgarkat-usa.org Their unique electronic properties and the ability to coordinate with metals also make them valuable as ligands in transition metal-catalyzed reactions. arkat-usa.org The development of new materials, such as organic light-emitting diodes (OLEDs), has also benefited from the inclusion of pyrazole scaffolds. arkat-usa.org The broad utility of pyrazoles has spurred continuous development of synthetic methodologies to access functionalized derivatives with precise control over substituent placement. rsc.orgresearchgate.net

Overview of N-Protecting Group Strategies in Heterocyclic Chemistry

The functionalization of pyrazoles, particularly through transition metal-catalyzed cross-coupling reactions, is often complicated by the presence of the acidic N-H proton. arkat-usa.orgvu.lt This proton can interfere with catalytic cycles, necessitating the use of a protecting group to temporarily mask the N-H functionality. clockss.org N-protection alters the electronic landscape of the pyrazole ring and prevents unwanted coordination with metal catalysts.

A variety of protecting groups have been employed in pyrazole chemistry, each with its own set of advantages and limitations regarding introduction, stability, and removal. Commonly used groups include the tert-butyloxycarbonyl (Boc), tetrahydropyranyl (THP), and [2-(trimethylsilyl)ethoxy]methyl (SEM) groups. vu.ltresearchgate.netnih.gov The choice of protecting group is critical and depends on the specific reaction conditions to be employed in subsequent synthetic steps. For instance, the Boc group has been found to be unstable in the presence of organolithium reagents and during certain analytical procedures like GC-MS analysis, limiting its utility in some contexts. arkat-usa.org This has driven research into more robust and versatile protecting groups.

Rationale for Utilizing the 1-(1-Ethoxyethyl) Group in Pyrazole Functionalization

The 1-(1-ethoxyethyl) (EtOEt) group has emerged as a highly effective protecting group for the pyrazole N-H fragment, offering distinct advantages for regioselective functionalization. vu.ltclockss.org It is readily introduced by reacting the N-unsubstituted pyrazole with ethyl vinyl ether, typically in the presence of a catalytic amount of acid like trifluoroacetic acid (TFA). arkat-usa.orgresearchgate.net This protection strategy is valued for its mild introduction and removal conditions. clockss.orgumich.edu

The EtOEt group is stable enough to withstand various reaction conditions, including Grignard reactions, ortho-lithiation, and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. arkat-usa.orgvu.lt This stability allows for the selective modification of other positions on the pyrazole ring. For example, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives are valuable intermediates that can undergo further transformations. arkat-usa.orgresearchgate.net

One of the most synthetically useful and interesting features of the EtOEt group is its ability to direct metallation. The N-EtOEt group can act as an ortho-directing group in lithiation reactions, enabling the functionalization of the C-5 position. arkat-usa.org Furthermore, the group exhibits a tendency to migrate under acidic conditions. arkat-usa.orgvu.lt This migration, which can be controlled by reaction time and temperature, often results in the formation of the most thermodynamically stable regioisomer. researchgate.netvulcanchem.com This property can be exploited as a "switchable" protection strategy to access different isomers from a single precursor. researchgate.net Deprotection of the EtOEt group is typically achieved under mild acidic hydrolysis, regenerating the free N-H of the pyrazole ring. clockss.orgumich.edu

Research Findings on 1-(1-Ethoxyethyl)-1H-pyrazole

The utility of the EtOEt protecting group is demonstrated in its application to various pyrazole substrates, enabling subsequent functionalization.

Table 1: Synthesis of N-EtOEt Protected Pyrazole Derivatives. arkat-usa.org

This table illustrates the protection of various substituted 1H-pyrazoles using ethyl vinyl ether. The reaction conditions are generally mild, and the products are obtained in good to excellent yields.

| Starting 1H-Pyrazole | Substituents | Product | Yield (%) |

| 1H-Pyrazole | H | This compound | 91 |

| 3-Iodo-1H-pyrazole | 3-I | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 92 |

| 4-Iodo-1H-pyrazole | 4-I | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | 96 |

| 3,4-Diiodo-1H-pyrazole | 3,4-di-I | 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | 98 |

| 4-Bromo-3-iodo-1H-pyrazole | 3-I, 4-Br | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 77 |

Reaction Conditions: Ethyl vinyl ether, TFA (cat.), CH2Cl2, 28-33 °C, then room temperature.

Following protection, these intermediates can be used in a variety of transformations. The N-EtOEt group's role as a directing group and its stability in cross-coupling reactions are particularly valuable.

Table 2: Functionalization of this compound Derivatives. arkat-usa.org

This table showcases the subsequent reactions of the N-protected pyrazoles, highlighting the synthesis of pyrazole aldehydes via lithiation and the formation of C-C bonds via Sonogashira coupling.

| Starting Material | Reagents | Product | Reaction Type | Yield (%) |

| This compound | 1. n-BuLi, 2. DMF | This compound-5-carbaldehyde | ortho-Lithiation | 81 |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | 1. LDA, 2. DMF | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde | ortho-Lithiation | 83 |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | Sonogashira Coupling | 94 |

| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N | 1-(1-Ethoxyethyl)-4-iodo-3-(phenylethynyl)-1H-pyrazole | Sonogashira Coupling | 82 |

These findings underscore the strategic importance of the 1-(1-ethoxyethyl) protecting group, which provides a reliable and versatile route to complex, functionalized pyrazoles with a free N-H group after a straightforward deprotection step. vu.ltclockss.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-ethoxyethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-10-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLWQCUNWFXONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677451 | |

| Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28791-95-9 | |

| Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Ethoxyethyl 1h Pyrazole and Its Derivatives

Direct N-Protection of 1H-Pyrazoles

The most direct route to 1-(1-ethoxyethyl)-1H-pyrazole involves the protection of the N-H group of the parent 1H-pyrazole. Ethyl vinyl ether is the reagent of choice for this transformation, offering a reliable and efficient method for installing the 1-ethoxyethyl protecting group.

The protection of the pyrazole (B372694) N-H fragment is readily achieved by its reaction with ethyl vinyl ether. This reaction proceeds via an acid-catalyzed addition of the pyrazole N-H across the double bond of the vinyl ether. clockss.org Various Brønsted and Lewis acids can be employed to catalyze this transformation. A common and effective method involves using trace amounts of a strong protic acid, such as concentrated hydrochloric acid (HCl), to promote the reaction. clockss.org Other acid catalysts, including camphorsulfonic acid (CSA), have also been utilized in the N-alkylation of pyrazoles, although with different electrophiles. semanticscholar.org The reaction is typically performed in an aprotic solvent like benzene. clockss.org The use of ethyl vinyl ether as a protecting agent is considered a convenient method for N-unsubstituted pyrazoles, allowing for subsequent modifications before a straightforward deprotection step. clockss.orgscispace.com

Optimization of the reaction conditions for the N-ethoxyethyl protection of pyrazoles is crucial for achieving high yields and purity. The reaction is sensitive to temperature and catalyst concentration. Studies have shown that the alkylation of 4-iodopyrazole with ethyl vinyl ether proceeds efficiently in benzene at a controlled temperature of 30-40 °C in the presence of catalytic HCl. clockss.org Other reports indicate that heating the reaction mixture to 40-50 °C is also effective. researchgate.net The mild conditions required for both the introduction and subsequent removal of the ethoxyethyl group make it a superior choice compared to other protecting groups that necessitate harsh basic or acidic conditions for cleavage. clockss.org The deprotection can be easily carried out via acid-catalyzed hydrolysis, which regenerates the N-H pyrazole. clockss.orgresearchgate.net

| Catalyst | Solvent | Temperature (°C) | Starting Material | Product | Yield (%) | Reference |

| Conc. HCl (traces) | Benzene | 30-40 | 4-Iodopyrazole | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | 94 | clockss.org |

| Acid (catalytic) | Not specified | 40-50 | Pyrazole | This compound | - | researchgate.net |

Synthesis of Substituted this compound Precursors

The synthesis of derivatives of this compound often begins with the construction of a substituted pyrazole ring, which is subsequently protected. Alternatively, a protected pyrazole scaffold can be functionalized through various modern synthetic methods.

The foundational method for constructing the pyrazole ring is the condensation reaction between a hydrazine and a 1,3-dielectrophilic species. beilstein-journals.org The most classic example is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. wikipedia.orgnih.gov For instance, acetylacetone reacts with hydrazine to yield 3,5-dimethylpyrazole. wikipedia.org This method is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. organic-chemistry.org

Modern advancements have led to the development of one-pot, multicomponent reactions that streamline the synthesis of polysubstituted pyrazoles. beilstein-journals.orgrsc.org One such efficient, metal-free, one-pot synthesis involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ to the corresponding pyrazoles. organic-chemistry.org These pre-formed substituted pyrazoles can then undergo N-protection with ethyl vinyl ether as previously described.

| 1,3-Dicarbonyl/Equivalent | Hydrazine Source | Key Features | Resulting Pyrazole |

| 1,3-Diketones | Hydrazine | Knorr Synthesis | Substituted Pyrazoles |

| β-Ketoesters | Methylhydrazine | One-pot, in situ hydrazone formation | Regioselectively substituted pyrazoles |

| Ketones + Aldehydes | Hydrazine monohydrochloride | One-pot, forms pyrazoline intermediate | 3,4,5-Trisubstituted Pyrazoles |

| Enaminones | Aryl hydrazine hydrochlorides | Three-component with alkynes | Aryl Pyrazoles |

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated 1-(1-ethoxyethyl)-1H-pyrazoles. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the pyrazole core. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, has been successfully applied to N-ethoxyethyl protected iodopyrazoles. clockss.org

For example, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be coupled with various terminal alkynes using a catalytic system of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) in a suitable solvent like benzene. clockss.org This strategy provides a convenient route to 4-alkynylpyrazoles, which are valuable synthetic intermediates. clockss.orgscispace.com Similarly, Suzuki-Miyaura reactions can be employed to couple boronic acids with halogenated pyrazoles, further expanding the synthetic utility. nih.gov The presence of the N-ethoxyethyl protecting group is essential for the success of these reactions, preventing interference from the acidic N-H proton.

| Halogenated Pyrazole | Coupling Partner | Catalytic System | Reaction Type | Product | Yield (%) | Reference |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | Sonogashira | 4-(3-Hydroxy-3-methylbut-1-ynyl)-1-(1-ethoxyethyl)-1H-pyrazole | 91 | clockss.org |

| 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura | 1-Aryl-3-CF₃-5-phenyl-1H-pyrazole | 91 | nih.gov |

| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Sonogashira | 1-Aryl-3-CF₃-4-(phenylethynyl)-1H-pyrazole | 93 | nih.gov |

Regioselective functionalization of the this compound ring can be achieved through a halogen-lithium exchange reaction. znaturforsch.com This method involves treating a halogenated (typically bromo- or iodo-) pyrazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The exchange generates a highly reactive pyrazolyl-lithium intermediate, which can then be trapped with a variety of electrophiles to introduce a new substituent at a specific position. nih.gov

This strategy offers a powerful way to synthesize specifically substituted pyrazoles that may be difficult to access through other means. For instance, treatment of a 1-aryl-3-trifluoromethyl-1H-pyrazole with n-BuLi followed by quenching with iodine leads exclusively to the 5-iodo derivative. nih.gov This lithiated intermediate could alternatively be reacted with other electrophiles like aldehydes, ketones, or alkyl halides. More sophisticated magnesiating agents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can also be used for selective metalation at specific positions on the protected pyrazole ring, followed by reaction with an electrophile. amazonaws.com This approach provides excellent regiocontrol, dictated by the position of the halogen atom or the directing effect of substituents on the ring.

Chemical Reactivity and Transformation Mechanisms of 1 1 Ethoxyethyl 1h Pyrazole

Influence of the 1-(1-Ethoxyethyl) Group on Regioselectivity

The 1-(1-ethoxyethyl) group is a key determinant in controlling the site of reaction on the pyrazole (B372694) nucleus. Its ability to direct incoming reagents to specific positions is a cornerstone of its utility in synthetic chemistry, particularly in the context of metallation reactions.

Ortho-Lithiation Reactions Directed by the N-Ethoxyethyl Moiety

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The process relies on a directing metallation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. This complex-induced proximity effect (CIPE) allows for precise C-H bond activation.

The N-(1-ethoxyethyl) group possesses two heteroatoms with lone pairs of electrons—the pyrazole nitrogen and the ether oxygen—which could potentially coordinate to a lithium reagent. In principle, this moiety could act as a DMG, directing lithiation to the C5 position of the pyrazole ring. However, for π-excessive heterocycles like N-protected pyrazoles, lithiation inherently favors the C5 (or C2) position due to the electronic nature of the ring, often making it difficult to override this preference even with a directing group. While the concept is well-established for a wide range of directing groups on various aromatic systems, specific literature detailing the successful directed ortho-lithiation of 1-(1-ethoxyethyl)-1H-pyrazole solely governed by the N-ethoxyethyl group is not prominent. The inherent reactivity of the pyrazole ring itself often dictates the site of metallation.

Reactivity Towards Organometallic Reagents (e.g., Grignard, Organolithium)

The 1-(1-ethoxyethyl) group provides a stable platform for the generation and subsequent reaction of organometallic intermediates from halogenated pyrazole precursors. This approach circumvents direct C-H activation and provides a reliable route to functionalized pyrazoles.

Research has demonstrated that 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be readily converted into its corresponding Grignard reagent through reaction with alkyl magnesium bromides. arkat-usa.org This organometallic intermediate serves as a versatile nucleophile for creating new carbon-carbon bonds. For instance, its reaction with an electrophile like N,N-dimethylformamide (DMF) yields this compound-4-carbaldehyde in good yield. arkat-usa.org

Similarly, the iodine atom at the C3 position can be leveraged. 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole undergoes a facile iodine-magnesium exchange reaction when treated with isopropylmagnesium bromide-lithium chloride complex (i-PrMgBr·LiCl). This transformation generates a pyrazol-3-yl magnesium species, which can be trapped with electrophiles. While this method is effective, the yields can be modest; for example, quenching with DMF provided the corresponding 3-carbaldehyde in a 19% yield. arkat-usa.org

| Starting Material | Reagent | Reaction Type | Product | Yield (%) |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | i) i-PrMgBrii) DMF | Grignard Formation & Electrophilic Quench | This compound-4-carbaldehyde | 71 |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | i) i-PrMgBr·LiClii) DMF | Iodo-Magnesium Exchange & Electrophilic Quench | This compound-3-carbaldehyde | 19 |

| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | i) i-PrMgBr·LiClii) DMF | Iodo-Magnesium Exchange & Electrophilic Quench | Mixture of 4- and 5-iodo-1-(1-ethoxyethyl)-1H-pyrazole-3-carbaldehydes | 34 (total) |

Cross-Coupling Reactions Involving this compound Derivatives

The N-ethoxyethyl protecting group is compatible with a wide range of palladium-catalyzed cross-coupling conditions, making its halogenated derivatives valuable building blocks for the synthesis of highly functionalized pyrazoles.

Sonogashira Coupling Reactions with Alkynes

The Sonogashira reaction, a cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a highly effective method for forming C(sp²)-C(sp) bonds. libretexts.org This reaction has been successfully applied to 1-(1-ethoxyethyl)-iodo-1H-pyrazole derivatives to introduce alkynyl substituents onto the pyrazole core. arkat-usa.orgresearchgate.net

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. arkat-usa.orgresearchgate.net Studies have shown that various substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazoles couple efficiently with phenylacetylene under standard Sonogashira conditions, affording the corresponding 3-(phenylethynyl)pyrazole derivatives in high yields. arkat-usa.orgresearchgate.net The reaction demonstrates good functional group tolerance, allowing for substituents such as methyl, nitro, and ester groups on the pyrazole ring. arkat-usa.org

| Pyrazole Substrate | Alkyne | Catalyst System | Solvent/Base | Yield (%) | Reference |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (B128534) | 92 | arkat-usa.org |

| 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 94 | arkat-usa.org |

| Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 89 | arkat-usa.org |

| 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 80 | arkat-usa.org |

| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 79 | arkat-usa.org |

Negishi Cross-Coupling Methodologies

The Negishi cross-coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds by coupling an organozinc reagent with an organohalide or triflate in the presence of a nickel or palladium catalyst. This reaction is particularly valuable for constructing C(sp²)-C(sp²) bonds and is known for its high functional group tolerance and broad substrate scope. nih.gov

In the context of heterocyclic chemistry, the Negishi coupling is a key transformation for the arylation and alkylation of rings such as pyrazoles. The transformation of five-membered heterocycles bearing more than one heteroatom has historically proven to be challenging. nih.gov However, the development of sophisticated catalyst systems, often employing palladacycle precatalysts with specialized phosphine ligands like XPhos, has enabled these challenging couplings to proceed under mild conditions. nih.gov While the Negishi reaction is a well-established methodology for pyrazole functionalization, specific examples detailing its application directly to this compound derivatives are not extensively documented in the surveyed literature. Nonetheless, the general utility of the reaction suggests its potential applicability for coupling organozinc reagents with halogenated 1-(1-ethoxyethyl)-1H-pyrazoles.

Advanced Cross-Coupling Reactions for C-C and C-N Bond Formation

Beyond the Sonogashira and Negishi reactions, other modern cross-coupling methodologies are crucial for the advanced functionalization of the pyrazole scaffold, enabling the formation of diverse C-C and C-N bonds.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions. nih.gov The synthesis of pyrazole boronic acids and their corresponding pinacol (B44631) esters allows for their participation in Suzuki couplings, providing access to a vast array of aryl- and heteroaryl-substituted pyrazoles. a2bchem.comresearchgate.net The stability of the 1-(1-ethoxyethyl) protecting group under many Suzuki conditions makes its boronic ester derivatives valuable synthetic intermediates.

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction has been applied to 1-protected-4-iodo-1H-pyrazoles, demonstrating that alkenylation at the C4 position is a viable strategy for pyrazole functionalization. clockss.org Although studies have often employed other protecting groups like trityl, the compatibility of the pyrazole core with Heck conditions highlights another avenue for C-C bond formation. clockss.org

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines by enabling the formation of C-N bonds between aryl halides and amines. libretexts.orgwikipedia.org The methodology has been successfully extended to heterocyclic systems. For example, the amination of 4-halo-1-tritylpyrazoles with various amines proceeds smoothly using specific palladium catalysts and phosphine ligands (e.g., tBuDavePhos). researchgate.netnih.gov This demonstrates that the pyrazole ring is a suitable substrate for C-N coupling, providing a direct route to 4-aminopyrazole derivatives, which are prevalent in bioactive molecules. The 1-(1-ethoxyethyl) group is expected to be compatible with these reaction conditions, making its halo-derivatives key precursors for such transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocyclic system, making it amenable to various substitution reactions. The presence of two nitrogen atoms, however, influences the electron distribution and, consequently, the regioselectivity of these reactions.

The pyrazole nucleus possesses both nucleophilic and electrophilic centers. The nitrogen atoms (N1 and N2) and the carbon at the 4-position (C4) are generally nucleophilic, while the carbons at the 3- and 5-positions (C3 and C5) are electrophilic. researchgate.net Consequently, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position. nih.govrrbdavc.org This selectivity is attributed to the higher electron density at this position compared to C3 and C5. quora.com

The mechanism of electrophilic attack at the different carbon positions of the pyrazole ring helps to explain the observed regioselectivity. Attack at the C4 position proceeds through a stable cationic intermediate. In contrast, electrophilic attack at the C3 or C5 positions leads to a highly unstable intermediate with a positively charged azomethine nitrogen, which is energetically unfavorable. rrbdavc.org The presence of the 1-(1-ethoxyethyl) group at the N1 position does not fundamentally alter this inherent reactivity of the pyrazole core towards electrophiles.

Table 1: Positional Reactivity of the Pyrazole Ring

| Position | Nature | Reactivity towards Electrophiles |

|---|---|---|

| C3 | Electrophilic | Low |

| C4 | Nucleophilic | High |

| C5 | Electrophilic | Low |

| N1 | Nucleophilic | Blocked by substituent |

This table summarizes the general reactivity of the different positions on the pyrazole ring towards electrophilic attack.

Research has established that the C4 position of the pyrazole ring is the most nucleophilic and readily undergoes electrophilic substitution. nih.gov For instance, bromination of N-substituted pyrazoles occurs selectively at the C4 position. nih.gov This inherent reactivity allows for the regioselective introduction of various functional groups at this position.

While the this compound itself does not possess an acidic proton on the pyrazole ring, the concept of pyrazole anions is crucial in understanding the reactivity of the parent pyrazole system. In N-unsubstituted pyrazoles, the proton on the N1 nitrogen can be abstracted by a strong base to form a pyrazole anion. nih.govorientjchem.org This deprotonation significantly enhances the nucleophilicity of the ring, making it highly reactive towards a wide range of electrophiles. nih.govorientjchem.org

The formation of pyrazolium cations, on the other hand, renders the pyrazole ring electron-deficient and more susceptible to nucleophilic attack. N-alkylation of a pyrazole with an alkyl halide can lead to the formation of an N,N'-dialkylpyrazolium salt. rrbdavc.org These cationic species can then react with nucleophiles. In the context of this compound, further reaction with an electrophile could potentially lead to a pyrazolium cation, which would alter the ring's reactivity profile.

In an acidic medium, the pyridine-like nitrogen atom (N2) of the pyrazole ring can be protonated, forming a pyrazolium cation. This protonation deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution reactions. nih.gov

De-protection and Protecting Group Migration Studies

The 1-(1-ethoxyethyl) group is an acetal-type protecting group for the pyrazole nitrogen. Its removal and potential for migration are important aspects of its chemistry.

The 1-(1-ethoxyethyl) group is readily removed under acidic conditions, a characteristic feature of acetal protecting groups. total-synthesis.comstackexchange.com The deprotection is typically achieved through acid-catalyzed hydrolysis.

The mechanism for the acid-catalyzed deprotection of the 1-(1-ethoxyethyl) group from the pyrazole nitrogen involves the following steps:

Protonation: A proton from the acidic medium protonates the ether oxygen of the ethoxy group.

Cleavage: The protonated group becomes a good leaving group (ethanol), and the C-O bond cleaves to form a resonance-stabilized carbocation on the carbon adjacent to the pyrazole nitrogen.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: Loss of a proton from the oxonium ion yields the deprotected pyrazole and acetaldehyde.

Table 2: Common Reagents for Acetal Deprotection

| Reagent | Conditions |

|---|---|

| Hydrochloric acid (HCl) | Aqueous solution |

| Sulfuric acid (H₂SO₄) | Dilute aqueous solution |

| Pyridinium p-toluenesulfonate (PPTS) | Water/organic solvent mixture |

This table provides examples of acidic reagents commonly used for the removal of acetal-type protecting groups.

The stability of the 1-(1-ethoxyethyl) group towards various reagents allows for its selective removal in the presence of other functional groups. It is generally stable to bases, nucleophiles, and hydride reducing agents. total-synthesis.com

The migration of substituents on the pyrazole ring is a known phenomenon and can occur under thermal or catalytic conditions. While specific studies on the 1-(1-ethoxyethyl) group are not extensively documented in the provided search results, the general principles of substituent migration on the pyrazole ring can be considered.

Isomerization of substituted pyrazoles can be influenced by factors such as steric and electronic effects of the substituents, as well as the reaction conditions. nih.govresearchgate.net For N-substituted pyrazoles, there is a possibility of migration of the substituent from one nitrogen atom to the other (N1 to N2). This type of migration often proceeds through a charged intermediate or a concerted sigmatropic rearrangement. nih.gov

In the case of acyl group migration in pyrazole systems, it has been shown that an acyl group can migrate from one nitrogen to another, or to an exocyclic atom. rsc.org While the 1-(1-ethoxyethyl) group is not an acyl group, the potential for its migration, particularly under acidic conditions that can facilitate its partial cleavage and re-attachment, cannot be entirely ruled out. Such a migration would lead to the formation of the isomeric this compound. The relative stability of the two isomers would likely be a driving force in such a process. Studies on related systems have shown that the ratio of isomers can be sensitive to the reaction temperature. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 1 1 Ethoxyethyl 1h Pyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement and chemical environment within the molecule.

Proton (¹H) NMR spectroscopy for 1-(1-ethoxyethyl)-1H-pyrazole allows for the identification and confirmation of its distinct proton environments. The spectrum is characterized by specific chemical shifts (δ), multiplicities, and coupling constants (J) for the pyrazole (B372694) ring protons and the ethoxyethyl substituent.

The pyrazole ring protons exhibit a characteristic splitting pattern. The proton at the C5 position (H-5) typically appears as a doublet, coupled to the H-4 proton. The proton at the C3 position (H-3) also appears as a doublet, coupled to H-4. The H-4 proton, being coupled to both H-3 and H-5, presents as a triplet (or a doublet of doublets). The N-CH methine proton of the ethoxyethyl group appears as a quartet, split by the adjacent methyl protons. The ethoxy group's methylene (B1212753) protons (-O-CH₂) also form a quartet due to coupling with the neighboring methyl group, while the two methyl groups (on the ethyl and ethylidene fragments) each appear as a triplet and a doublet, respectively.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound Data are based on typical values for N-substituted pyrazoles and ethoxyethyl groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Pyrazole Ring) | ~7.5 | Doublet (d) | ~1.5-2.5 |

| H-5 (Pyrazole Ring) | ~7.4 | Doublet (d) | ~2.0-3.0 |

| H-4 (Pyrazole Ring) | ~6.2 | Triplet (t) | ~2.0-2.5 |

| N-CH | ~5.8 | Quartet (q) | ~6.0 |

| O-CH₂ | ~3.4 | Quartet (q) | ~7.0 |

| N-CH-CH₃ | ~1.6 | Doublet (d) | ~6.0 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the seven carbon atoms.

The C3 and C5 carbons of the pyrazole ring are typically found in the downfield region of the spectrum, reflecting their position in the aromatic heterocycle. nih.gov The C4 carbon is generally observed at a more upfield position. nih.gov The chemical shifts of the carbons in the ethoxyethyl substituent (N-CH, O-CH₂, and the two -CH₃ groups) appear in the aliphatic region of the spectrum. These assignments can be definitively confirmed using two-dimensional NMR experiments such as HSQC and HMBC. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data are based on typical values for N-substituted pyrazoles.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Pyrazole Ring) | ~138-140 |

| C-5 (Pyrazole Ring) | ~129-131 |

| C-4 (Pyrazole Ring) | ~105-107 |

| N-CH | ~85-87 |

| O-CH₂ | ~62-64 |

| N-CH-CH₃ | ~21-23 |

Dynamic NMR (DNMR) studies are employed to investigate dynamic processes within molecules, such as conformational changes or tautomeric equilibria. acs.org For N-substituted pyrazoles, DNMR can be used to study restricted rotation around the N-C bond, which can lead to the broadening or coalescence of NMR signals at different temperatures. researchgate.net

Spin-lattice relaxation time (T₁) measurements provide insights into the molecular motions of a compound in solution. researchgate.net T₁ is the time constant describing the return of the nuclear spin population to its thermal equilibrium distribution after perturbation by a radiofrequency pulse. wikipedia.org T₁ values are influenced by molecular size, shape, and the viscosity of the solvent. For a molecule like this compound, different parts of the molecule (e.g., the rigid pyrazole ring versus the flexible ethoxyethyl side chain) would be expected to have different T₁ values, reflecting their distinct motional properties. rsc.org These values are typically determined using the inversion-recovery pulse sequence (180º-τ-90º). researchgate.netresearchgate.net Shorter T₁ times can be induced by paramagnetic species like dissolved oxygen, a technique sometimes used to reduce the total experimental time required for data acquisition. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₂N₂O), the calculated monoisotopic mass is 140.09496 Da. uni.lu An experimental HRMS measurement yielding a mass value extremely close to this calculated value would confirm the molecular formula.

Table 3: Predicted HRMS Adducts for this compound (C₇H₁₂N₂O)

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 141.10224 |

| [M+Na]⁺ | 163.08418 |

| [M+K]⁺ | 179.05812 |

Data sourced from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of volatile compounds like this compound. A pure sample will exhibit a single peak in the gas chromatogram.

Furthermore, GC-MS is crucial for distinguishing between structural isomers. In the synthesis of N-substituted pyrazoles, there is often a possibility of forming regioisomers (e.g., substitution at the N1 versus the N2 position). sci-hub.st These isomers, while having the same molecular weight, will typically have different retention times in the GC column due to differences in their physical properties, such as boiling point and polarity. sci-hub.st The mass spectrum obtained for each separated isomer can then be analyzed. While the molecular ion peak will be the same, the fragmentation patterns may differ, providing further structural evidence to distinguish between the N1 and N2 substituted products.

Chromatographic Purification Methodologies

The isolation and purification of the target compound, this compound, from reaction mixtures are critical steps to ensure high purity. Methodologies such as silica (B1680970) gel flash chromatography and liquid-liquid extraction are standard procedures employed for this purpose. These techniques leverage the physicochemical properties of the compound, such as polarity and solubility, to separate it from unreacted starting materials, catalysts, and byproducts.

Silica Gel Flash Chromatography for Product Isolation

Flash column chromatography using silica gel is a primary technique for the purification of pyrazole derivatives due to its efficiency and scalability. This method separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase. The selection of an appropriate eluent system is crucial for achieving effective separation.

For N-substituted pyrazoles, which encompass this compound, non-polar to moderately polar solvent systems are typically employed. Common mobile phases consist of a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O). nih.govacs.org The ratio of these solvents is optimized to achieve a retention factor (Rf) in the ideal range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which guides the setup for the flash column.

In many reported syntheses of analogous pyrazole compounds, purification is achieved using a gradient elution, where the proportion of the polar solvent is gradually increased. This allows for the initial elution of non-polar impurities, followed by the target compound, and finally, the more polar byproducts. For instance, purifications of various aryl pyrazoles have been successfully performed on silica gel with gradients of pentane/EtOAc, starting from ratios like 95:5 and progressing to 8:2 or 6:4. amazonaws.com In other cases, isocratic elution with a fixed solvent composition, such as hexane-ethyl acetate (30%), is sufficient. acs.org The choice between gradient and isocratic elution depends on the separation complexity of the specific reaction mixture.

The stationary phase is typically silica gel with a standard particle size (e.g., 230-400 mesh). wiley-vch.de In some instances, particularly for compounds sensitive to acidic silica, the silica gel may be neutralized with a base like triethylamine (B128534) (Et₃N) before use. amazonaws.com

Table 1: Examples of Silica Gel Flash Chromatography Conditions for Pyrazole Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |

|---|---|---|---|---|

| N-Alkyl Pyrazoles | Basic Alumina (Grade I) | Pentane-Diethyl Ether | Gradient (0-60% Et₂O) | acs.org |

| N-Aryl Pyrazoles | Silica Gel | Hexane-Ethyl Acetate | Isocratic (30% EtOAc) | acs.org |

| Aryl Pyrazoles | Silica Gel | Pentane-Ethyl Acetate | Gradient (e.g., 9:1 to 8:2) | amazonaws.com |

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction (LLE) is a fundamental workup procedure used to perform an initial purification of the crude reaction mixture before chromatographic separation. phenomenex.com This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com

Following the synthesis of N-substituted pyrazoles, the reaction is often quenched by adding an aqueous solution. The entire mixture is then transferred to a separatory funnel. An organic solvent, such as ethyl acetate, diethyl ether, or dichloromethane, is used to extract the desired product from the aqueous phase. The choice of solvent is determined by the solubility of the target compound and its immiscibility with water. phenomenex.com

A typical LLE protocol for a pyrazole synthesis might involve the following steps:

Quenching the reaction mixture with water or a saturated aqueous solution like ammonium (B1175870) chloride. wiley-vch.de

Extraction of the product into an appropriate organic solvent (e.g., ethyl acetate) multiple times to ensure complete transfer from the aqueous phase.

Washing the combined organic layers with water and/or brine (a saturated solution of sodium chloride) to remove residual water-soluble impurities and inorganic salts. researchgate.net

Drying the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). wiley-vch.de

Filtering off the drying agent and concentrating the organic solvent under reduced pressure to yield the crude product, which can then be further purified by flash chromatography.

This extraction process effectively removes inorganic salts and highly polar starting materials or byproducts, simplifying the subsequent, more refined chromatographic purification step. phenomenex.com

Applications of 1 1 Ethoxyethyl 1h Pyrazole As a Synthetic Intermediate and Building Block

Synthesis of Complex Pyrazole-Containing Heterocyclic Systems

The strategic use of 1-(1-ethoxyethyl)-1H-pyrazole facilitates the construction of intricate fused and polycyclic heterocyclic systems. By temporarily masking the reactive N-H proton, chemists can perform selective modifications on the pyrazole (B372694) core before a subsequent deprotection and cyclization step to build the final, complex architecture.

Imidazopyrazoles and Pyrazolyl-1,2,4-Triazines

The synthesis of fused pyrazole systems like imidazo[1,2-b]pyrazoles and pyrazolo[1,5-a]pyrimidines often begins with appropriately substituted aminopyrazoles. nih.govnih.govresearchgate.net The 1-(1-ethoxyethyl) protecting group is instrumental in the multi-step synthesis of these necessary precursors. A general synthetic approach involves protecting the parent pyrazole, followed by introducing a nitro group at a specific position. This nitro group can then be reduced to the critical amine functionality. After deprotection of the 1-(1-ethoxyethyl) group to reveal the N-H pyrazole, the resulting aminopyrazole is ready for cyclocondensation with suitable reagents, such as β-dicarbonyl compounds or their equivalents, to yield the desired fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.govscispace.com This method provides a controlled, stepwise route to complex heterocycles that are of significant interest in medicinal chemistry. nih.govnih.gov

Bridged and Fused-Ring Pyrazole Derivatives

The this compound framework is a valuable platform for constructing a variety of other fused-ring pyrazole derivatives. The protecting group allows for the sequential and regioselective introduction of multiple functional groups onto the pyrazole ring, which can then participate in intramolecular cyclization reactions.

A notable example involves the preparation of precursors for such cyclizations. For instance, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole can undergo a Sonogashira cross-coupling reaction with terminal alkynes to install an alkynyl substituent at the C3 position. arkat-usa.org Subsequent functionalization at another position, such as formylation at C4, yields a highly versatile intermediate like 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde. arkat-usa.org This molecule contains two reactive handles—an alkyne and an aldehyde—poised for intramolecular cyclization, providing a direct route to novel fused pyrazole systems upon deprotection and subsequent reaction.

Development of Functionalized Pyrazole Scaffolds

Perhaps the most significant application of this compound is in the preparation of functionalized pyrazole scaffolds. The stability of the protecting group enables the use of powerful synthetic tools like organometallic chemistry and transition-metal-catalyzed cross-coupling to decorate the pyrazole ring with a variety of substituents.

Precursors for Pyrazole Aldehydes and Other Carbonyl Derivatives

Pyrazole aldehydes are valuable synthetic intermediates, serving as precursors for carboxylic acids, alcohols, and as handles for building molecular complexity via reactions like Wittig olefination or reductive amination. The 1-(1-ethoxyethyl) protecting group facilitates a straightforward synthesis of these compounds. The process can begin with the protection of pyrazole, followed by halogenation, typically iodination, at the C4 position to produce 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole. arkat-usa.orgnih.gov This iodo-derivative can be converted into an organometallic species, such as a Grignard or organolithium reagent, through metal-halogen exchange. Quenching this nucleophilic intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF) yields the desired this compound-4-carbaldehyde. arkat-usa.org A similar strategy can be employed to synthesize the corresponding 3-carbaldehyde isomer. arkat-usa.org

| Starting Material | Key Reagents | Product | Yield |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 1. i-PrMgBr·LiCl; 2. DMF | This compound-3-carbaldehyde | 19% arkat-usa.org |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | 1. i-PrMgBr·LiCl; 2. DMF | This compound-4-carbaldehyde | Good arkat-usa.org |

Introduction of Diverse Substituents via Advanced Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an ideal substrate for creating the necessary precursors. By converting the protected pyrazole into either a halide or a boronic ester derivative, a vast array of substituents can be introduced onto the pyrazole core.

Via Halide Intermediates: As mentioned, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is a readily accessible intermediate. arkat-usa.orgnih.gov This compound is an excellent substrate for numerous cross-coupling reactions, including Suzuki, Sonogashira, and Negishi couplings, allowing for the formation of C-C bonds and the introduction of aryl, heteroaryl, alkynyl, and alkyl groups at the C4 position. arkat-usa.org

Via Boronic Ester Intermediates: An alternative and highly effective strategy involves the synthesis of 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. chemicalbook.comcas.org This boronic acid pinacol (B44631) ester is a key reagent for Suzuki-Miyaura cross-coupling reactions. nbinno.comnih.gov It can be prepared from the corresponding 4-bromo or 4-iodo pyrazole via metal-halogen exchange followed by quenching with a borate (B1201080) ester. chemicalbook.com This stable, easily handled boronic ester can then be coupled with a wide range of aryl and heteroaryl halides, providing a powerful and versatile method for synthesizing complex 4-substituted pyrazoles. a2bchem.comresearchgate.net

| Pyrazole Precursor | Coupling Partner | Catalyst System (Example) | Product Type |

| 1-(1-Ethoxyethyl)-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(Phenylethynyl)pyrazole derivative arkat-usa.org |

| 1-(1-Ethoxyethyl)-4-pyrazoleboronic acid pinacol ester | Aryl Halide (Ar-X) | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Arylpyrazole derivative |

Role in the Synthesis of Ligands for Catalysis

Pyrazole-containing molecules are widely employed as ligands in coordination chemistry and homogeneous catalysis. nih.govnih.govresearchgate.net The two nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the N-H proton can participate in proton-coupled electron transfer or act as a hydrogen-bond donor, influencing the catalytic cycle.

The synthesis of complex, tailored pyrazole-based ligands is greatly enhanced by the use of this compound as a starting material. The synthetic methodologies described previously—particularly advanced cross-coupling reactions—allow for the precise installation of additional coordinating groups (e.g., pyridines, phosphines) onto the pyrazole scaffold. For example, a Suzuki coupling could be used to attach a 2-pyridyl group to the C4 position of the protected pyrazole. The final, critical step in the synthesis of such a ligand is the removal of the 1-(1-ethoxyethyl) group. Treatment with a mild acid cleanly cleaves the acetal, regenerating the N-H pyrazole moiety. This final, deprotected molecule, now featuring both the pyrazole N-H and the appended pyridyl nitrogen, can act as a potent bidentate N,N-ligand for a variety of transition metals, suitable for applications in catalysis.

Pyrazole Derivatives as Ligands in Transition Metal-Catalyzed Reactions

The pyrazole nucleus is a fundamental component in the design of ligands for transition metal catalysis. The strategic use of this compound allows for the controlled synthesis of substituted pyrazoles that can be elaborated into sophisticated ligands. The protecting group facilitates reactions such as lithiation followed by quenching with an electrophile, or cross-coupling reactions, to install desired functionalities on the pyrazole ring.

Once the desired substitution pattern is achieved, the ethoxyethyl group can be readily removed under mild acidic conditions, revealing the N-H pyrazole which can then be used to coordinate with a metal center. Alternatively, the protected pyrazole intermediate can be part of a larger ligand scaffold before the final deprotection step. Pyrazole-based ligands are valued for their strong σ-donating properties and their ability to be sterically and electronically tuned. These ligands have been successfully employed in a variety of transition metal-catalyzed reactions. For instance, pyrazole-derived N-heterocyclic carbenes (NHCs) and scorpionate-type ligands are prominent in catalysis.

The synthesis of 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a key example of the utility of the protected pyrazole. cas.org This boronic acid pinacol ester is a versatile building block for Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds, thereby enabling the synthesis of complex bi-aryl ligands or other functionalized pyrazole systems for catalysis. indiamart.com Pyrazole-derived ligands have been shown to be effective in various catalytic applications, including Heck olefination and polymerization reactions. researchgate.netresearchgate.net

| Ligand Type Derived from Pyrazole Precursors | Transition Metal | Catalyzed Reaction | Reference |

| N-Alkyl-3,5-bis(2-pyridyl)pyrazole | Palladium (II), Platinum (II) | Heck Olefination | researchgate.net |

| Pyrazole-based NHCs | Ruthenium | Olefin Metathesis | organic-chemistry.org |

| Bis(pyrazolyl)pyridine | Iron (II), Cobalt (II) | Ethylene Polymerization | researchgate.net |

| Pyrazole-based phosphines | Nickel | Cross-Coupling Reactions | organic-chemistry.org |

Utility in the Construction of Advanced Materials

The unique electronic and structural properties of the pyrazole ring make it an attractive component for advanced materials. As a protected precursor, this compound provides a reliable entry point for incorporating the pyrazole moiety into materials designed for applications in electronics and polymer science.

Precursors for Organic Light-Emitting Diode (OLED) Materials

Pyrazole-based compounds have garnered significant attention for their potential in optoelectronic applications, including as materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net They can function as charge-transporting materials or as hosts for phosphorescent emitters in the emissive layer. acs.orgnih.gov The high thermal stability and excellent luminescent properties of pyrazole and pyrazoline derivatives are key to their utility in this field. researchgate.net

The synthesis of these advanced materials often requires the construction of complex, conjugated molecular architectures. This compound serves as a key building block, allowing for the regioselective introduction of aryl groups or other conjugated systems onto the pyrazole core through reactions like Suzuki or Stille coupling. These modifications are crucial for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection, transport, and recombination within the OLED device. researchgate.net For instance, pyrazole-containing host materials have been developed for both blue and green phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiencies (EQE). nih.gov

| OLED Material Type | Role in Device | Example Performance Metric | Reference |

| Pyridinyl-carbazole host (H2) | Host for blue emitter (FIrpic) | EQE: 10.3% @ 100 cd/m² | nih.gov |

| Pyrazoline phenyl derivative (HPhP) | Blue emitter & Hole transport | Efficacy: up to 10.63 cd/A | researchgate.net |

| Carbazole derivative (CZ-1) | Emissive Layer | EQE: up to 9.5%, Luminance: 4130 cd/m² | mdpi.com |

| Terpyridine derivative host | Host for TADF emitter | EQE: 20.9% (as red phosphorescent host) | acs.org |

Integration into Polymeric Materials and Hydrogels

The pyrazole moiety can be integrated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, coordination ability, or biological activity. The synthesis of pyrazole-containing monomers is facilitated by using protected precursors like this compound. This allows for the introduction of polymerizable groups (e.g., vinyl, acrylate) onto the pyrazole ring without interference from the acidic N-H proton.

Furthermore, pyrazole derivatives are used in the formation of supramolecular structures like hydrogels. worktribe.com For example, 1H-pyrazole-based azamacrocycles have been synthesized to act as gelators, forming biocompatible hydrogels capable of encapsulating drugs. worktribe.com These materials leverage the hydrogen-bonding capabilities and structural rigidity of the pyrazole ring to form extensive three-dimensional networks that can entrap solvent molecules. In one study, hydrogels were formed from a self-assembling polystyrene-based cationic resin containing pyrazole moieties, which were then used as formulations for antibacterial pyrazole compounds. mdpi.com

Synthesis of Pyrazolylboranes and Related Boron-Containing Chromophores

Boron-containing organic compounds are of great interest due to their unique photophysical properties, finding use as fluorescent probes and advanced chromophores. nih.gov Pyrazolylboranes are a well-known class of ligands, but the pyrazole ring can also be incorporated into more complex boron-containing dyes. The synthesis of these molecules often relies on building blocks derived from this compound.

A key intermediate, 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is synthesized from the protected pyrazole and serves as a versatile precursor for constructing boron-containing systems. indiamart.com This compound can undergo further reactions to create novel fluorescent pyrazole-containing boron(III) complexes. nih.gov These chromophores often exhibit desirable properties such as high quantum yields and large Stokes shifts. For example, pyrazabole-based fluorophores have been developed as efficient two-photon absorbing materials for applications in bioimaging. nih.gov

Precursor in Medicinal Chemistry Target Synthesis

Building Blocks for Pharmacologically Relevant Molecules

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents. mdpi.commdpi.comnih.gov The use of this compound and its derivatives provides a robust platform for the synthesis of these complex molecules. The protecting group allows for precise, regioselective modifications of the pyrazole ring, which is essential for tuning the molecule's interaction with its biological target.

A prominent example of its application is in the synthesis of kinase inhibitors. For instance, derivatives such as this compound-4-boronic acid pinacol ester are listed as intermediates for Baricitinib, a Janus kinase (JAK) inhibitor. cymitquimica.com The synthesis of such targeted therapies often involves multi-step sequences where the protected pyrazole is coupled with other heterocyclic systems. The ability to functionalize the 4-position of the pyrazole ring while the nitrogen is protected is a common and powerful strategy in the construction of these molecules. The iodinated derivative, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, is another key intermediate that can be used in cross-coupling reactions to build the core structures of pharmacologically relevant compounds. cenmed.comnih.govresearchgate.net

| Drug/Molecule Class | Therapeutic Area | Role of Pyrazole Moiety | Reference |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Core scaffold interacting with enzyme active site | mdpi.com |

| Baricitinib | Anti-inflammatory (JAK inhibitor) | Core scaffold, synthesis involves pyrazole intermediates | cymitquimica.com |

| Rimonabant | Anti-obesity (CB1 antagonist) | Central heterocyclic core | mdpi.com |

| Pyrazole Carboxamides | Anticancer | Scaffold for presenting pharmacophores | nih.gov |

| Pyrazole-linked triazolidines | Antimicrobial | Core structural element | nih.gov |

Intermediates in the Synthesis of Kinase Inhibitors (e.g., JAK Inhibitors) and other Bioactive Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of potent enzyme inhibitors. The strategic protection of the pyrazole nitrogen is often a critical step in the multi-step synthesis of these complex molecules. This compound has proven to be a particularly useful intermediate in this regard, especially in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of various inflammatory diseases and cancers.

One of the most prominent examples of the application of a 1-(1-ethoxyethyl)-protected pyrazole is in the synthesis of the JAK1/JAK2 inhibitor, Ruxolitinib. A crucial step in the synthesis of Ruxolitinib involves a Suzuki coupling reaction. For this reaction to proceed efficiently, a protected pyrazole boronic acid derivative is required. The synthesis utilizes This compound-4-boronic acid pinacol ester as a key reactant. This intermediate allows for the palladium-catalyzed cross-coupling with a halogenated pyrrolo[2,3-d]pyrimidine core, forming the central carbon-carbon bond of the final drug molecule.

A key intermediate in the synthesis of a new generation of JAK inhibitors is (4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate . This compound serves as a direct precursor, incorporating the essential pyrazolyl-pyrrolo[2,3-d]pyrimidine core structure. The 1-(1-ethoxyethyl) group effectively protects the pyrazole nitrogen, enabling selective manipulations at other positions of the heterocyclic system. The protecting group is typically removed under mild acidic conditions in the final stages of the synthesis to yield the active pharmaceutical ingredient.

The utility of the 1-(1-ethoxyethyl) protecting group extends beyond the synthesis of JAK inhibitors. Research has demonstrated its application in the synthesis of other complex heterocyclic systems with potential biological activity. For instance, the compound has been employed in the synthesis of substituted pyrazoles that can be further elaborated into a variety of bioactive scaffolds. The protection strategy allows for regioselective functionalization of the pyrazole ring, such as iodination at the 4-position to produce 1-(1-ethoxyethyl)-4-iodopyrazole . This iodinated intermediate is a versatile building block for introducing the pyrazole moiety into larger molecules via cross-coupling reactions.

The table below summarizes key synthetic transformations involving this compound and its derivatives as intermediates in the synthesis of bioactive compounds.

| Intermediate | Reactant | Reaction Type | Product | Application |

| This compound | Ethyl vinyl ether, Pyrazole | Protection | This compound | Starting material for further functionalization |

| 1-(1-Ethoxyethyl)-4-iodopyrazole | This compound, N-Iodosuccinimide | Iodination | 1-(1-Ethoxyethyl)-4-iodopyrazole | Intermediate for cross-coupling reactions |

| This compound-4-boronic acid pinacol ester | 1-(1-Ethoxyethyl)-4-iodopyrazole, Bis(pinacolato)diboron | Miyaura borylation | This compound-4-boronic acid pinacol ester | Key component in Suzuki coupling for JAK inhibitor synthesis |

| (4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate | This compound-4-boronic acid pinacol ester, Halogenated pyrrolo[2,3-d]pyrimidine | Suzuki Coupling | (4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate | Advanced intermediate for JAK inhibitors |

| N-unprotected pyrazole derivative | 1-(1-Ethoxyethyl)-protected pyrazole derivative | Deprotection (mild acid) | Final bioactive molecule | Kinase inhibitors and other bioactive scaffolds |

Q & A

Q. What are the common synthetic routes for preparing 1-(1-ethoxyethyl)-1H-pyrazole and its derivatives?

The compound is typically synthesized via N-H bond protection of pyrazole derivatives using ethyl vinyl ether under acidic conditions. For example, this compound (Compound 1a ) was obtained by reacting 1H-pyrazole with ethyl vinyl ether at a 20.48 mol scale, yielding 93% after purification by distillation . Variations include iodination at the 3-position followed by Sonogashira cross-coupling with phenylacetylene to generate alkynylated derivatives (e.g., 21 , 62.5% yield) . Key steps involve protecting group stability and optimizing reaction temperatures (e.g., -10°C for Grignard exchanges) .

Q. How is the structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For 1a , H NMR (DMSO-) shows signals at δ 1.02 (CHCH), 1.58 (CHCH), and 7.89 (Ar-H), while C NMR confirms the ethoxyethyl group (δ 63.3) and pyrazole ring carbons (δ 128.3, 139.1) . Mass spectrometry (MS) further validates molecular weight, with m/z 140 (M) . For iodinated derivatives (e.g., 8a ), HRMS confirms exact mass (e.g., [M+Na]: 356.9685) .

Q. What are the key applications of this compound in medicinal chemistry?

This scaffold serves as a boronic ester intermediate (e.g., CAS 1029716-44-6) in Suzuki-Miyaura cross-couplings for drug discovery. For example, it is used in synthesizing baricitinib, a JAK inhibitor, by introducing pinacol-protected boronates at the 4-position . The ethoxyethyl group enhances solubility and stability during coupling reactions .

Advanced Research Questions

Q. How does the ethoxyethyl protecting group influence reaction outcomes in cross-coupling chemistry?

The ethoxyethyl group prevents unwanted side reactions (e.g., N-H participation) during iodination or coupling. However, migration of the protecting group has been observed under acidic conditions, requiring careful monitoring via TLC or HPLC . For example, in Sonogashira reactions with phenylacetylene, the group remains stable at 50–80°C, enabling high yields (62–80%) .

Q. What challenges arise in analyzing spectral data for substituted derivatives, and how are they resolved?

Contradictions in NMR assignments may occur due to tautomerism or steric effects. For 18 (3-iodo-4-carbaldehyde), overlapping signals at δ 3.25–3.47 (CHCH) are resolved via C DEPT-135, confirming methylene carbons . In 15 , trifluoromethyl groups cause splitting in F NMR, while HRMS and X-ray crystallography validate regioselectivity in iodinated products .

Q. How can researchers optimize yields in multi-step syntheses involving this compound?

Yield optimization hinges on:

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) for alkynylated derivatives .

- Temperature control : Maintaining -10°C during Grignard exchanges to minimize byproducts .

- Catalyst selection : Pd(PPh)/CuI in Sonogashira reactions improves coupling efficiency (e.g., 80% for 22 ) . Contradictory yield reports (e.g., 55% for 18 vs. 77% for 9a ) highlight the need for substrate-specific optimization .

Q. What strategies mitigate instability of this compound derivatives under storage or reaction conditions?

- Storage : Solid derivatives (e.g., boronic esters) are stored at 2–8°C to prevent hydrolysis .

- Reaction stability : Anhydrous solvents (e.g., THF) and inert atmospheres (N) prevent deprotection during cross-couplings .

- Additives : Phosphatase inhibitors (e.g., cocktail II) stabilize phosphorylated intermediates in kinase studies .

Methodological Tables

Q. Table 1. Key Synthetic Protocols for Derivatives

Q. Table 2. Spectral Data Comparison

| Compound | H NMR (δ, Key Signals) | C NMR (δ) |

|---|---|---|

| 1a | 1.02 (t, CHCH), 5.55 (q, NCH) | 15.2 (CH), 63.3 (OCH) |

| 8a | 1.07 (t, CHCH), 7.08 (s, Ar-H) | 114.2 (CF), 143.7 (C-I) |

| 18 | 3.25 (dq, CHCH), 10.1 (s, CHO) | 63.7 (OCH), 192.1 (CHO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.